molecular formula C13H9ClO B1607774 2'-Chloro[1,1'-biphenyl]-3-carbaldehyde CAS No. 675596-30-2

2'-Chloro[1,1'-biphenyl]-3-carbaldehyde

Cat. No. B1607774
CAS RN: 675596-30-2
M. Wt: 216.66 g/mol
InChI Key: BLNRHBKEFUOWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-1,1’-biphenyl” is a chemical compound with the formula C12H9Cl. It’s also known by other names such as “2-Chlorobiphenyl”, “2-Chlorodiphenyl”, “2-Monochlorobiphenyl”, and "o-Chlorodiphenyl" .


Molecular Structure Analysis

The molecular structure of “2-Chloro-1,1’-biphenyl” consists of two benzene rings connected by a single bond, with a chlorine atom attached to one of the rings .


Physical And Chemical Properties Analysis

“2-Chloro-1,1’-biphenyl” has a molecular weight of 188.653. It has a density of 1.131 g/cm³, a melting point of 32-34°C, a boiling point of 274°C at 760 mmHg, and a flash point of 115.9°C. Its solubility in water is 7.8 mg/L at 25°C .

Scientific Research Applications

Synthesis and Structural Applications

2'-Chloro[1,1'-biphenyl]-3-carbaldehyde and its analogs are prominent in the field of synthetic chemistry, especially in the synthesis of complex heterocyclic systems. For instance, 2-chloroquinoline-3-carbaldehyde has been used in the synthesis of quinoline ring systems, highlighting its utility in constructing fused or binary quinoline-cord heterocyclic systems (Hamama et al., 2018). Similarly, the reactivity of 3-chloro-2-phenyl-isoindole-1-carbaldehyde has been exploited for the selective synthesis of aminoisochromanones, demonstrating its versatility in organic synthesis (Baglai et al., 2012).

Biological Evaluation and Antimicrobial Activity

The compound and its derivatives have also been investigated for their biological properties. For instance, novel quinoline-thiazole derivatives synthesized from 2-chloroquinoline-3-carbaldehyde have shown significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Desai et al., 2012). Additionally, Schiff’s Bases of 4-Chloro-3-coumarin aldehyde have been designed and synthesized, displaying promising antimicrobial properties (Bairagi et al., 2009).

Applications in Catalysis and Molecular Docking

Moreover, 2'-Chloro[1,1'-biphenyl]-3-carbaldehyde has applications in catalysis. For instance, 5-[(1,1′-biphenyl)-4-yl]isoxazole-3-carbaldehyde oximes have been synthesized and used to form complexes with palladium, showing high catalytic activity in the Suzuki reaction, a critical process in organic synthesis (Potkin et al., 2014). Additionally, in the field of drug discovery, molecular docking analysis of novel quinoline derivatives, including those synthesized from 2-chloroquinoline-3-carbaldehyde, revealed significant binding potential with DNA gyrase, suggesting their use as lead compounds in antibacterial drug development (Zeleke et al., 2020).

Photochemically-Mediated Synthesis

The compound also plays a role in photochemically-mediated synthesis. For example, biphenyl-2-carbaldehyde O-acetyl oximes, related to the 2'-Chloro[1,1'-biphenyl]-3-carbaldehyde, have been utilized in UV radiation-induced reactions to produce phenanthridines, demonstrating a novel method in organic synthesis (Ntsimango et al., 2021).

properties

IUPAC Name

3-(2-chlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNRHBKEFUOWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362700
Record name 2'-Chloro[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro[1,1'-biphenyl]-3-carbaldehyde

CAS RN

675596-30-2
Record name 2'-Chloro[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromochlorobenzene (0.24 mL, 2 mmol) and 3-formylbenzeneboronic acid (0.35 g, 2.2 mmol) in toluene (20 mL) were added 2M aq. sodium carbonate (2.6 mL) followed by (Ph3P)4Pd (0.34 g, 0.3 mmol). The resulting reaction mixture was refluxed for 3 h, cooled and diluted ethyl acetate. The organic phase was washed with water, saturated aq. sodium bicarbonate, brine and dried over sodium sulfate. The filtrate was concentrated in vacuo and the residue obtained was purified by chromatography (hexane:ethyl acetate; 4:1) to yield the title product.
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.34 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Chloro[1,1'-biphenyl]-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2'-Chloro[1,1'-biphenyl]-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2'-Chloro[1,1'-biphenyl]-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2'-Chloro[1,1'-biphenyl]-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2'-Chloro[1,1'-biphenyl]-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2'-Chloro[1,1'-biphenyl]-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.